molecular formula C19H27N3O4 B2589399 Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034527-90-5

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2589399
CAS No.: 2034527-90-5
M. Wt: 361.442
InChI Key: FZGOPMSECBREGW-UHFFFAOYSA-N
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Description

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a 4-methoxypiperidine moiety linked to an azetidine ring via a carbamate-protected ethyl spacer. This compound is structurally designed to combine the conformational rigidity of azetidine with the pharmacokinetic modulation offered by 4-methoxypiperidine.

Properties

IUPAC Name

benzyl N-[2-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-25-17-7-9-21(10-8-17)16-12-22(13-16)18(23)11-20-19(24)26-14-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGOPMSECBREGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the piperidine moiety and the carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate

  • Structure : Contains a benzotriazole group instead of azetidine/4-methoxypiperidine.
  • Synthesis : Prepared via benzotriazole-mediated acylation, enabling efficient peptide bond formation .
  • Applications : Used as an acylating agent for peptide synthesis due to its stability and high yield (85–90%) .
  • Advantages : Air- and moisture-stable, unlike traditional coupling agents.
  • Limitations: Limited utility in non-peptide applications due to benzotriazole's specificity .

Benzyl (S)-(2-(((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate

  • Structure: Features a morpholine ring and oxazolidinone core.
  • Biological Relevance : Part of linezolid conjugates with antibacterial activity; morpholine enhances solubility and membrane permeability .
  • Key Difference : The morpholine group (vs. 4-methoxypiperidine) may reduce hepatic metabolism due to decreased CYP450 interactions .

tert-Butyl {2-[{3-[2-(4-Hydroxypiperidin-1-yl)pyrimidin-5-yl]benzyl}(methyl)amino]-2-oxoethyl}carbamate

  • Structure : Includes a 4-hydroxypiperidine and pyrimidine group.
  • Pharmacokinetics : The hydroxyl group improves aqueous solubility but may increase susceptibility to glucuronidation compared to the methoxy substituent .
  • Applications : Explored as a VAP-1 inhibitor for diabetic nephropathy .

Benzyl (S)-(2-((4,4-Dimethyl-1-(methylamino)-1-oxo-6-phenylhex-5-yn-2-yl)amino)-2-oxoethyl)carbamate (71)

  • Structure : Alkyne-containing backbone for electrophilic functionalization.
  • Reactivity : The alkyne enables click chemistry modifications, a feature absent in the target compound .

Structural and Functional Data Comparison

Compound Core Heterocycle Key Substituent Synthetic Yield Biological Application Metabolic Stability
Target Compound Azetidine + 4-Methoxypiperidine Methoxy Not reported Potential kinase inhibition High (methoxy reduces oxidation)
Benzotriazole Derivative Benzotriazole None 85–90% Peptide synthesis Moderate
Linezolid Conjugate Oxazolidinone + Morpholine Fluoro 70–75% Antibacterial Moderate (CYP3A4 substrate)
4-Hydroxypiperidine Analog Pyrimidine + Piperidine Hydroxy 65–70% VAP-1 inhibition Low (hydroxy glucuronidation)

Research Findings and Implications

  • Azetidine vs. Benzotriazole: Azetidine’s smaller ring size (4-membered vs.
  • 4-Methoxypiperidine vs. Morpholine : The methoxy group in piperidine enhances lipophilicity and metabolic stability compared to morpholine’s oxygen, which improves solubility but may increase clearance .
  • Synthetic Flexibility : The target compound’s azetidine-piperidine hybrid structure offers a balance between rigidity and pharmacokinetic optimization, making it suitable for CNS-targeting therapies where blood-brain barrier penetration is critical .

Biological Activity

Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews relevant research findings, emphasizing its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for enhancing biological activity in various pharmacophores. The structure can be summarized as follows:

  • Chemical Formula : C16H22N2O3
  • Molecular Weight : 290.36 g/mol
  • Functional Groups : Carbamate, piperidine, azetidine

The biological activity of carbamates often relates to their ability to interact with biological targets through various mechanisms:

  • Enzyme Inhibition : Carbamates can act as enzyme inhibitors by modifying active sites or competing with substrate binding.
  • Receptor Modulation : They may influence receptor activity, particularly in neurotransmission pathways.
  • Antimicrobial Activity : Some studies suggest that carbamates exhibit antimicrobial properties, potentially inhibiting bacterial growth.

In Vitro Studies

Recent studies have shown that derivatives of carbamates possess significant biological activities. For instance:

  • Antitubercular Activity : A related compound demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values ranging from 2–8 µg/mL for multidrug-resistant strains .
CompoundMIC (µg/mL)Activity
Benzyl Carbamate Derivative5Moderate Inhibition
4-Methoxypiperidine Analog2–8Strong Inhibition

In Vivo Studies

Animal model studies indicate that certain carbamate derivatives can effectively reduce infection rates in vivo. For example:

  • Mouse Model : Compounds showed significant reduction in bacterial load when administered orally .

Case Studies

Several case studies highlight the therapeutic potential of related carbamates:

  • Case Study 1 : A study evaluated the efficacy of a benzyl carbamate derivative against resistant bacterial strains, resulting in a notable reduction in colony-forming units (CFUs) compared to controls.
  • Case Study 2 : Research on the neuroprotective effects of piperidine-containing carbamates showed promise in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for Benzyl (2-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)-2-oxoethyl)carbamate, and how can reaction yields be optimized?

The compound is synthesized via multi-step organic reactions, often involving carbamate-protected intermediates. For example, coupling reactions between azetidine and 4-methoxypiperidine derivatives, followed by carbamate formation, are common. Optimization strategies include:

  • Catalyst selection : Use of hypervalent iodine reagents (e.g., in peptide coupling) to improve efficiency .
  • Chromatographic purification : Gradient elution (e.g., DCM/ethyl acetate mixtures) to isolate intermediates with >90% purity .
  • Continuous flow reactors : Automated systems for scalable synthesis with reduced side reactions .

Q. How can the structural integrity of this compound be validated post-synthesis?

Validation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of key groups (e.g., azetidine N–CH₂, piperidine OCH₃) .
  • Mass spectrometry : HRMS to verify molecular weight (e.g., calculated vs. observed m/z within 0.0004 Da) .
  • X-ray crystallography : SHELX programs for resolving stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s interactions with metabolic enzymes (e.g., esterases)?

  • In vitro assays : Use fluorogenic substrates to monitor enzyme inhibition/activation kinetics. For example:
    • Incubate the compound with purified esterases and measure fluorescence changes over time .
    • Compare IC₅₀ values with structurally related carbamates (e.g., ethyl or methyl derivatives) to assess SAR .
  • Molecular docking : Simulate binding modes using software like AutoDock Vina to predict interactions with enzyme active sites .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from variations in assay conditions or compound purity. Methodological solutions include:

  • Standardized protocols : Adopt uniform buffer systems (e.g., PBS at pH 7.4) and temperature controls .
  • Batch consistency checks : Use HPLC to verify purity (>95%) and quantify degradation products .
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem, excluding unreliable sources like BenchChem) .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss at 25–300°C .
  • Long-term storage tests : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. How can crystallographic data be leveraged to understand this compound’s reactivity?

  • Electron density maps : Use SHELXL to identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack .
  • Hydrogen-bonding networks : Analyze intermolecular interactions to predict solubility and crystal packing .
  • Twinned data refinement : Apply SHELXPRO for high-resolution datasets to resolve overlapping reflections .

Methodological Challenges

Q. What are the limitations of using NMR to characterize stereoisomers of this compound?

  • Signal overlap : Diastereomers with similar chemical shifts require advanced techniques (e.g., NOESY or COSY) .
  • Chiral derivatization : Use enantiopure reagents (e.g., Mosher’s acid) to distinguish R/S configurations .

Q. How can researchers address low yields in azetidine-piperidine coupling reactions?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) and improve regioselectivity .
  • Protecting group strategies : Temporarily block reactive amines with Boc/Cbz groups to minimize side reactions .

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